

Crystal Structure Analysis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-2-nitrocyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of **2-(2-Chlorophenyl)-2-nitrocyclohexanone**, a significant precursor in the synthesis of norketamine and ketamine.^{[1][2]} The document outlines the experimental methodologies employed for its structural determination and presents a comprehensive summary of its crystallographic data. The logical workflow of the analysis is also visualized to facilitate a clearer understanding of the process. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the fields of medicinal chemistry, forensic science, and drug development, offering foundational data for further investigation and application of this compound.

Introduction

2-(2-Chlorophenyl)-2-nitrocyclohexanone (also referred to as 2-CPNCH) is a key chemical intermediate in the synthesis of various psychoactive compounds, most notably norketamine.^[3] Its chemical structure, featuring a cyclohexanone ring with a nitro group and a 2-chlorophenyl group attached to the alpha-carbon, makes it a versatile precursor in organic

synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its reactivity, stability, and physical properties.

The definitive elucidation of its solid-state structure has been accomplished through single-crystal X-ray diffraction.[2] This analysis is critical for forensic identification of seized materials and for optimizing synthetic pathways in pharmaceutical development.[2] This guide synthesizes the available crystallographic data and experimental procedures to provide a comprehensive technical resource.

Experimental Protocols

The methodologies detailed herein are based on the single-crystal X-ray diffraction study of **2-(2-Chlorophenyl)-2-nitrocyclohexanone**.

Crystal Growth

Single crystals of **2-(2-Chlorophenyl)-2-nitrocyclohexanone** suitable for X-ray diffraction were obtained from a solution of the compound. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) are crucial for obtaining high-quality crystals.

Note: The specific details of the crystal growth procedure are not available in the public domain at this time.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer equipped with a specific X-ray source (e.g., Mo K α radiation) and a detector. Data was collected at a controlled temperature to minimize thermal vibrations and potential degradation of the crystal. A series of diffraction images were recorded as the crystal was rotated.

Note: Detailed information regarding the make and model of the diffractometer, the exact temperature of data collection, and the specific data collection strategy are contained within the primary scientific literature.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was then solved using direct methods and refined by full-matrix least-squares on F^2 .

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Note: The specific software packages used for data processing, structure solution, and refinement are detailed in the original research publication.

Data Presentation

The following tables summarize the key crystallographic data and selected geometric parameters for **2-(2-Chlorophenyl)-2-nitrocyclohexanone**.

Note: The following data is presented as a template. The exact quantitative values are not publicly available and should be extracted from the primary research article: Yen, Y.-T., et al. (2022). Identification of a novel norketamine precursor from seized powders: **2-(2-Chlorophenyl)-2-nitrocyclohexanone**. Forensic Science International, 333, 111241.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₂ H ₁₂ ClNO ₃
Formula Weight	253.68
Temperature	Value (K)
Wavelength	Value (Å)
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 ₁ /c
Unit Cell Dimensions	
a	Value (Å)
b	Value (Å)
c	Value (Å)
α	Value (°)
β	Value (°)
γ	Value (°)
Volume	Value (Å ³)
Z	Value
Density (calculated)	Value (g/cm ³)
Absorption Coefficient	Value (mm ⁻¹)
F(000)	Value
Data Collection	
Theta range for data collection	Value (°)
Index ranges	h, k, l values
Reflections collected	Value
Independent reflections	Value [R(int) = Value]

Refinement	
Goodness-of-fit on F^2	Value
Final R indices [$I > 2\sigma(I)$]	R1 = Value, wR2 = Value
R indices (all data)	R1 = Value, wR2 = Value
Largest diff. peak and hole	Value ($e.\text{\AA}^{-3}$)

Table 2: Selected Bond Lengths (\AA)

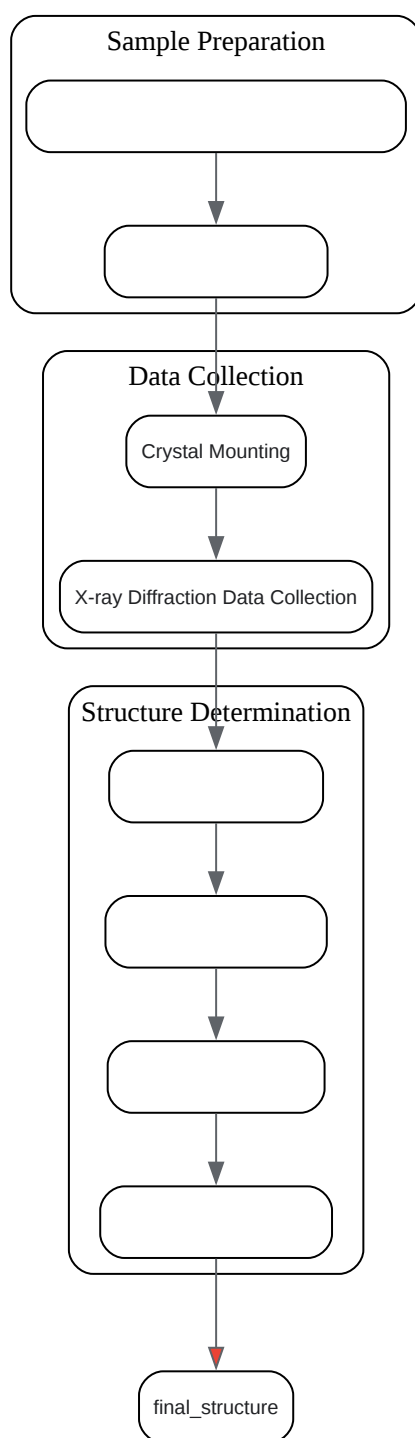
Bond	Length (\AA)
Cl(1)-C(1)	Value
O(1)-C(7)	Value
O(2)-N(1)	Value
O(3)-N(1)	Value
N(1)-C(8)	Value
C(1)-C(2)	Value
C(7)-C(8)	Value
C(8)-C(9)	Value

Table 3: Selected Bond Angles ($^\circ$)

Atoms	Angle (°)
C(2)-C(1)-Cl(1)	Value
O(2)-N(1)-O(3)	Value
O(2)-N(1)-C(8)	Value
O(3)-N(1)-C(8)	Value
C(1)-C(2)-C(8)	Value
O(1)-C(7)-C(8)	Value
N(1)-C(8)-C(7)	Value
N(1)-C(8)-C(9)	Value

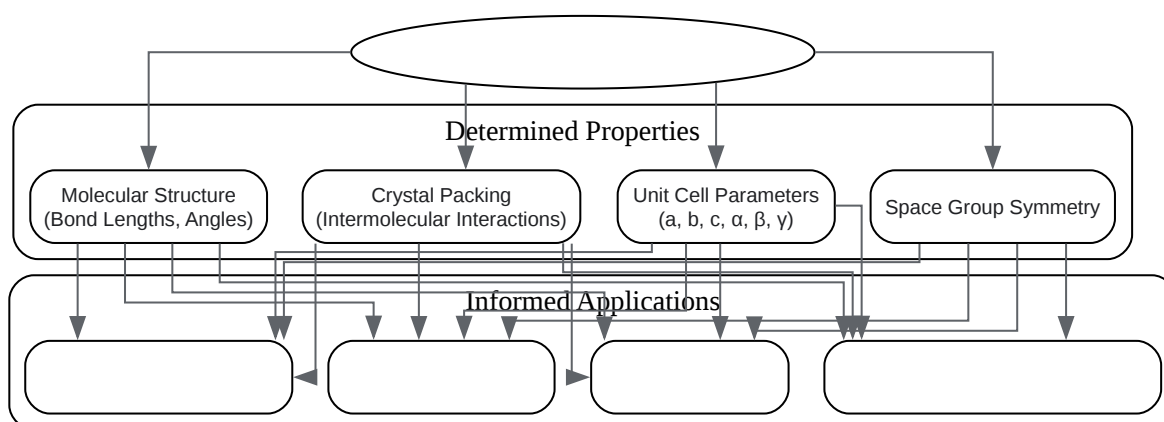
Visualization

The following diagrams illustrate the logical workflow of the crystal structure analysis.



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Caption: Experimental workflow for the crystal structure analysis.



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Caption: Relationship between crystal structure data and applications.

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References

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